molecular formula C12H16O3 B8324980 4-Acetoxyadamantanone

4-Acetoxyadamantanone

Cat. No.: B8324980
M. Wt: 208.25 g/mol
InChI Key: MHAYEJJGTSADAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxyadamantanone is a high-value, functionalized adamantane derivative offered for research and development purposes. This compound features a rigid adamantane cage structure, known for enhancing thermal stability and lipophilicity in molecular frameworks, which is further modified with a ketone and an acetoxy group. These functional handles make it a versatile building block or potential intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, advanced materials science, and polymer chemistry . Researchers value this compound for its potential application in medicinal chemistry, where adamantane derivatives have been explored for their bioactive properties . The presence of two distinct functional groups allows for selective chemical transformations, enabling the creation of complex molecular architectures. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(4-oxo-2-adamantyl) acetate

InChI

InChI=1S/C12H16O3/c1-6(13)15-12-9-3-7-2-8(5-9)11(14)10(12)4-7/h7-10,12H,2-5H2,1H3

InChI Key

MHAYEJJGTSADAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CC3CC(C2)C(=O)C1C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Acetoxyadamantanone with related adamantane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP* (Predicted) Solubility (mg/mL)*
This compound C₁₂H₁₆O₃ 208.25 2-ketone, 4-acetoxy 1.8–2.2 0.5–1.0 (DMSO)
2-Adamantanone C₁₀H₁₄O 150.22 2-ketone 1.2–1.5 2.0–3.0 (Water)
5-Hydroxy-2-adamantanone C₁₀H₁₄O₂ 166.22 2-ketone, 5-hydroxyl 0.8–1.2 5.0–10.0 (Water)
2-Adamantanone-5-carboxylic acid C₁₁H₁₄O₃ 194.23 2-ketone, 5-carboxylic acid -0.5–0.0 >10.0 (Water)

Notes:

  • logP: The acetoxy group in this compound increases lipophilicity compared to hydroxyl or carboxylic acid substituents .
  • Solubility : Polar groups (e.g., -OH, -COOH) enhance aqueous solubility, while acetoxy reduces it .
Anticholinesterase Potential

Adamantane derivatives are investigated for their anticholinesterase activity, which is critical in treating neurodegenerative diseases. The acetoxy group may modulate enzyme binding affinity compared to amino or hydroxyl groups.

Antimicrobial and Antiviral Activity

Adamantane derivatives are known for antiviral properties (e.g., rimantadine). 2-Adamantanone and its hydroxylated analogs exhibit moderate antimicrobial activity, though this compound’s efficacy remains unexplored .

Q & A

Basic: What are the established synthetic routes for 4-Acetoxyadamantanone, and how can researchers optimize reaction yields?

Methodological Answer:
this compound is typically synthesized via acetylation of 5-hydroxy-2-adamantanone using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). To optimize yields, researchers should:

  • Conduct trial experiments to determine optimal stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride to substrate).
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify crude products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Compare melting points and spectral data (e.g., 1^1H NMR, IR) with literature values to confirm purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., 13^{13}13C NMR shifts) for this compound derivatives?

Methodological Answer:
Discrepancies in spectral data may arise from conformational isomerism, solvent effects, or impurities. To address this:

  • Perform computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental results.
  • Replicate synthesis under anhydrous conditions to rule out solvent interference.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Cross-validate data with crystallographic studies (X-ray diffraction) if single crystals are obtainable .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm acetoxy group integration and adamantane backbone signals.
  • Infrared Spectroscopy (IR): Validate acetyl C=O stretches (~1740 cm1^{-1}) and hydroxyl absence.
  • Melting Point Analysis: Compare observed values with literature to assess purity.
  • Chromatography: HPLC or GC-MS to detect residual solvents or byproducts .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer:
The adamantane framework imposes significant steric hindrance, affecting nucleophilic substitution. Researchers should:

  • Design kinetic studies to compare reaction rates with less hindered analogs (e.g., cyclohexane derivatives).
  • Use computational tools (e.g., molecular electrostatic potential maps) to analyze electronic environments.
  • Explore alternative catalysts (e.g., phase-transfer catalysts) to mitigate steric limitations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • First Aid: In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers investigate the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic events.
  • Isothermal Studies: Heat samples at fixed temperatures (e.g., 100°C) and monitor degradation via HPLC .

Basic: How can researchers confirm the novelty of a newly synthesized this compound derivative?

Methodological Answer:

  • Database Searches: Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes.
  • Patent Literature: Review chemical patents for prior claims.
  • Crystallographic Data: Deposit novel structures in the Cambridge Structural Database (CSD) .

Advanced: What methodologies are suitable for studying the biological activity of this compound in vitro?

Methodological Answer:

  • Cell-Based Assays: Use HEK293 or HeLa cells to evaluate cytotoxicity (MTT assay) or receptor-binding activity.
  • Enzyme Inhibition Studies: Perform kinetic analyses (e.g., IC50_{50} determination) with purified enzymes.
  • Metabolic Stability: Assess hepatic clearance using microsomal incubation models .

Basic: How should researchers design a controlled experiment to compare the solubility of this compound in different solvents?

Methodological Answer:

  • Solubility Screening: Test polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at 25°C.
  • Gravimetric Analysis: Saturate solvents, filter undissolved material, and evaporate to measure solute mass.
  • Statistical Analysis: Report means ± standard deviation from triplicate trials .

Advanced: What computational approaches can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier penetration).
  • ADMET Prediction Tools: Use software like SwissADME to estimate absorption, distribution, and toxicity.
  • Docking Studies: Analyze ligand-protein interactions with AutoDock Vina or Schrödinger Suite .

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